molecular formula C14H21N3OS B2779213 N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1223631-94-4

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2779213
CAS No.: 1223631-94-4
M. Wt: 279.4
InChI Key: XAZBUWPCGHCJGZ-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group, a methylsulfanyl group, and an ethylpyrrolidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyridine derivative with an appropriate amine under dehydrating conditions.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through nucleophilic substitution reactions, often using methylthiol as the nucleophile.

    Attachment of the Ethylpyrrolidinylmethyl Group: This step typically involves the alkylation of the pyridine ring with an ethylpyrrolidine derivative, which can be achieved through various alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as alkyl halides and nucleophiles like thiols and amines are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylpyrrolidin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide
  • N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(ethylsulfanyl)pyridine-3-carboxamide
  • N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(methylsulfanyl)pyridine-4-carboxamide

Uniqueness

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylpyrrolidinylmethyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c1-3-17-9-5-6-11(17)10-16-13(18)12-7-4-8-15-14(12)19-2/h4,7-8,11H,3,5-6,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZBUWPCGHCJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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